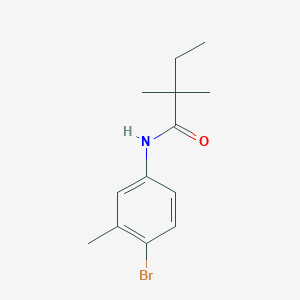
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide, also known as BRN-692746, is a chemical compound that belongs to the class of amides. It has gained attention in the scientific community due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide has been studied for its potential applications in drug discovery and development. It has been found to exhibit activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory and analgesic properties. These findings suggest that N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide may be a promising lead compound for the development of novel anticancer and anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer progression. Additionally, it has been shown to reduce inflammation and pain in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide in lab experiments is its potential as a lead compound for the development of novel anticancer and anti-inflammatory drugs. Additionally, it has been shown to exhibit activity against various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Additionally, more research is needed to explore its potential applications in drug discovery and development, particularly in the development of novel anticancer and anti-inflammatory drugs. Finally, studies are needed to optimize the synthesis of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide and improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide involves several steps. Firstly, 4-bromo-3-methylbenzoic acid is reacted with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. This intermediate is then reacted with 2,2-dimethylbutan-1-amine to yield N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide. The purity of the compound can be increased using various purification techniques such as recrystallization and column chromatography.
Propriétés
Nom du produit |
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide |
|---|---|
Formule moléculaire |
C13H18BrNO |
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
N-(4-bromo-3-methylphenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C13H18BrNO/c1-5-13(3,4)12(16)15-10-6-7-11(14)9(2)8-10/h6-8H,5H2,1-4H3,(H,15,16) |
Clé InChI |
BQOVQLUDOZPLJY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)C |
SMILES canonique |
CCC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B215636.png)
![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)
![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)


![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)

![2-(4-Fluorophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B215654.png)

